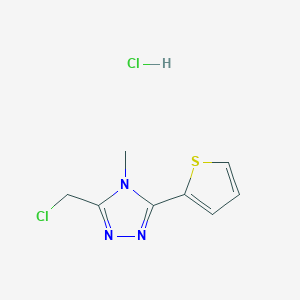

3-(クロロメチル)-4-メチル-5-チオフェン-2-イル-1,2,4-トリアゾール;塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

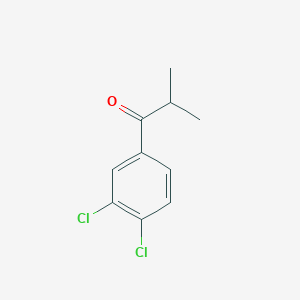

The compound 3-(Chloromethyl)-4-methyl-5-thiophen-2-yl-1,2,4-triazole;hydrochloride is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that have been extensively studied due to their diverse range of biological activities and applications in medicinal chemistry and agriculture . The presence of a thiophen-2-yl group suggests potential for increased electronic interactions and possibly enhanced biological activity.

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives often begins with the formation of 3-mercapto-1,2,4-triazoles from acyl hydrazines and isothiocyanates, which can then be functionalized at the 3-position to yield chloromethyl derivatives . A similar approach may be employed for the synthesis of the compound . Additionally, the synthesis of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, a related compound, involves hydroxymethylation of 1H-1,2,4-triazole followed by reaction with thionyl chloride, suggesting a potential pathway for the synthesis of the target compound .

Molecular Structure Analysis

X-ray crystallography and computational methods such as Density Functional Theory (DFT) are commonly used to determine and predict the molecular structure of 1,2,4-triazole derivatives . These methods can provide detailed insights into the geometry and electronic structure of the compound, which are crucial for understanding its reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

1,2,4-Triazole derivatives are known to undergo various chemical reactions, including tautomerism, as evidenced by the study of thiol/thione tautomerism in a related compound . The chloromethyl group in the compound of interest is a reactive functional group that can participate in nucleophilic substitution reactions with sulfur and oxygen nucleophiles, leading to the formation of sulfides and ethers . Additionally, the triazole ring can engage in condensation reactions with hydrazines and hydroxylamines to yield bicyclic products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as melting points, solubility, and stability, can be characterized using various analytical techniques including elemental analysis, NMR spectroscopy, mass spectrometry, and IR spectroscopy . These properties are influenced by the substituents on the triazole ring and are important for the practical application of these compounds in different fields.

科学的研究の応用

- 高スピンカラーセンター: EN300-6481335は、光学的に活性な空孔型欠陥の基質として役立つ可能性があります。 これらの欠陥は、単一光子源またはスピンセンターとして機能し、量子技術にとって不可欠です .

ハイパー架橋ポリマー (HCP)

量子技術

科学実験

作用機序

将来の方向性

特性

IUPAC Name |

3-(chloromethyl)-4-methyl-5-thiophen-2-yl-1,2,4-triazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3S.ClH/c1-12-7(5-9)10-11-8(12)6-3-2-4-13-6;/h2-4H,5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYLERFFBFCHTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1C2=CC=CS2)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2519997.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2519998.png)

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2519999.png)

![2-[(4-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2520003.png)

![4-[3-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2520006.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2520010.png)

![6-((2,5-dimethylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2520013.png)

![2-(2,4-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2520016.png)

![4-[(Dimethylamino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2520017.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B2520020.png)